molecular formula C11H16N2O2 B7808653 Butyl[(2-nitrophenyl)methyl]amine

Butyl[(2-nitrophenyl)methyl]amine

Cat. No.: B7808653
M. Wt: 208.26 g/mol
InChI Key: IBGHUBDZSCNRTD-UHFFFAOYSA-N
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Description

Butyl[(2-nitrophenyl)methyl]amine is a secondary amine featuring a butyl group attached to a benzylamine scaffold substituted with a nitro group at the ortho position. This compound is structurally characterized by the electron-withdrawing nitro group, which significantly influences its electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its synthesis typically involves Buchwald−Hartwig coupling reactions, as demonstrated in the preparation of bis(2-nitrophenyl)amine derivatives . The nitro group enhances reactivity in reduction and oxidation steps, enabling its use in constructing heterocyclic systems like phenazines .

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-3-8-12-9-10-6-4-5-7-11(10)13(14)15/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGHUBDZSCNRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Butyl[(2-nitrophenyl)methyl]amine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of nitro-substituted amines on cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Butyl[(2-nitrophenyl)methyl]amine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can interact with various enzymes and receptors, influencing biological processes.

  • Pathways Involved: The compound may affect signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Amines

Molecular Structure and Substituent Effects

The table below compares Butyl[(2-nitrophenyl)methyl]amine with structurally related amines:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Registry Number Key Applications/Properties
This compound C₁₁H₁₆N₂O₂ 208.26 2-Nitrophenyl, butyl Not explicitly provided Intermediate in phenazine synthesis
N-Butyl(2-phenylethyl)amine C₁₂H₁₉N 177.29 Phenyl, butyl 23068-45-3 Reference compound for physical data
Bis(2-nitrophenyl)amine C₁₂H₉N₃O₄ 275.22 Two 2-nitrophenyl groups Not explicitly provided Solubility parameter: 17.7 (DMSO)
Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine C₁₂H₁₆F₃NS 263.32 Trifluoromethyl sulfanyl, butan-2-yl Not explicitly provided High lipophilicity due to CF₃ and S groups

Key Observations:

  • Electronic Effects: The 2-nitro group in this compound induces strong electron-withdrawing effects, enhancing electrophilicity and influencing redox behavior. This contrasts with N-butyl(2-phenylethyl)amine, where the phenyl group provides electron delocalization but lacks nitro-driven reactivity .
  • Bis(2-nitrophenyl)amine, with two nitro groups, shows reduced solubility in DMSO compared to mono-nitro analogs .
  • Lipophilicity: this compound’s butyl chain increases lipophilicity relative to Bis(2-nitrophenyl)amine, though less than compounds with trifluoromethyl sulfanyl groups (e.g., the derivative in ).

Physicochemical Properties

  • Solubility: The nitro group reduces solubility in polar solvents. Bis(2-nitrophenyl)amine has a solubility parameter of 17.7 in DMSO, while this compound’s butyl chain may slightly improve solubility in organic solvents .
  • This contrasts with trifluoromethyl sulfanyl derivatives, where the CF₃ group enhances stability .

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